

Application Notes and Protocols: AST5902 Mesylate in Xenograft Tumor Models

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647

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Introduction

AST5902 is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.^{[1][2]} These inhibitors are critical in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.^[2] Preclinical evaluation of such targeted therapies heavily relies on xenograft tumor models to assess in vivo efficacy.^{[3][4][5]}

These application notes provide a representative framework for conducting xenograft tumor model studies with **AST5902 mesylate**, including hypothetical data presentation and detailed experimental protocols. The methodologies described are based on established practices for evaluating EGFR inhibitors in preclinical settings.

Data Presentation

The following table represents a hypothetical summary of a subcutaneous xenograft study designed to evaluate the efficacy of **AST5902 mesylate** in an EGFR-mutant NSCLC cell line-derived xenograft model.

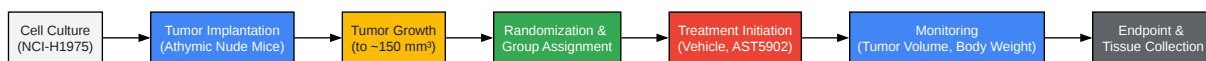
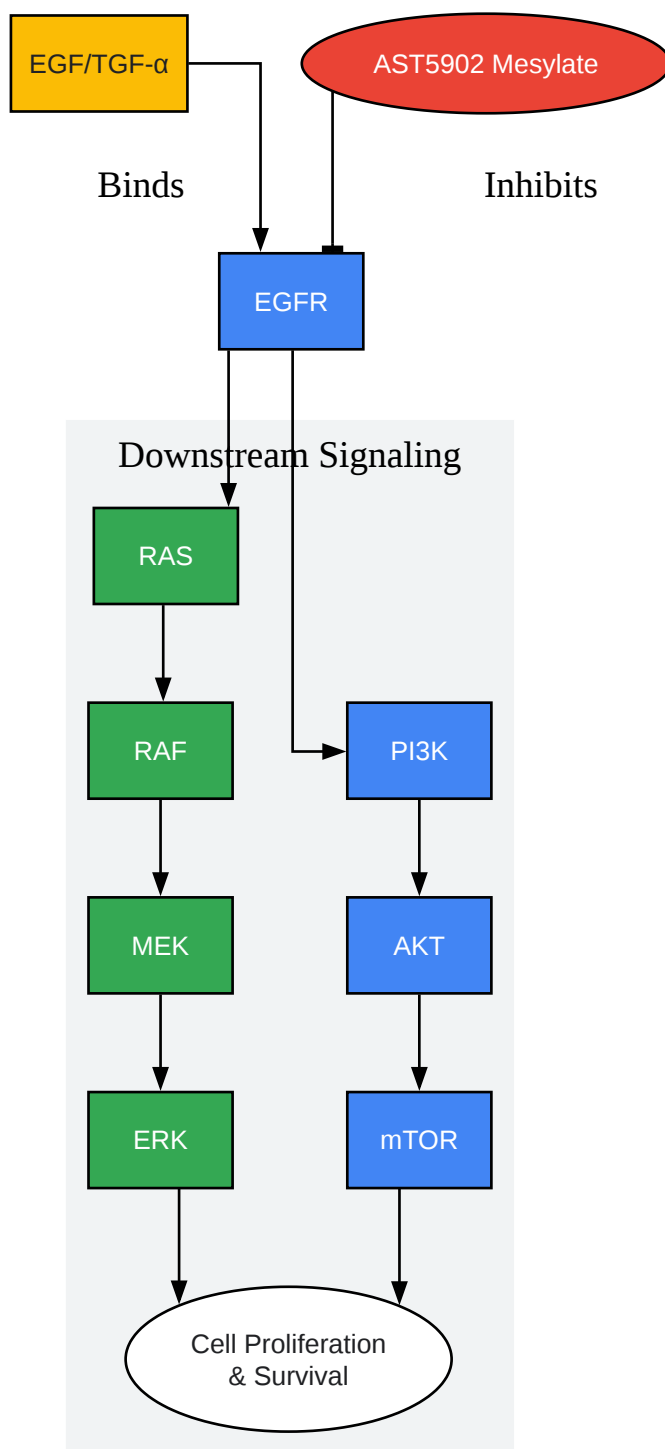
Table 1: Antitumor Efficacy of **AST5902 Mesylate** in an NCI-H1975 Xenograft Model

Treatment Group	Dosing Regimen	Mean Tumor Volume (mm ³) ± SEM (Day 21)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; p.o., q.d.	1250 ± 150	-	+2.5 ± 1.5
AST5902 Mesylate	25 mg/kg; p.o., q.d.	625 ± 80	50	-1.0 ± 2.0
AST5902 Mesylate	50 mg/kg; p.o., q.d.	250 ± 50	80	-3.5 ± 2.5
Positive Control (Osimertinib)	25 mg/kg; p.o., q.d.	312.5 ± 65	75	-2.0 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Signaling Pathway

AST5902, as an EGFR inhibitor, targets the epidermal growth factor receptor, thereby modulating downstream signaling pathways implicated in cell proliferation, survival, and metastasis.



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